Hymenidin

Vue d'ensemble

Description

Hymenidin is a bromine-containing pyrrole compound isolated from the Okinawan marine sponge Hymeniacidon species. It is known for its diverse biological activities, including its role as a potent antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels .

Méthodes De Préparation

The total synthesis of hymenidin involves the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This synthetic route obviates the need for expensive guanidine reagents and multiply protected prefunctionalized 2-aminoimidazole synthons, achieving synthetic efficiency amenable to scale-up . The preparation method for in vivo formula includes dissolving this compound in dimethyl sulfoxide, polyethylene glycol 300, and Tween 80, followed by dilution with double-distilled water .

Analyse Des Réactions Chimiques

Hymenidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the bromine-containing pyrrole ring, altering its biological activity.

Substitution: Substitution reactions involving this compound often target the bromine atom, replacing it with other functional groups to create analogues with varied biological activities

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various analogues of this compound with modified biological properties .

Applications De Recherche Scientifique

Biological Activities

Hymenidin exhibits several significant biological activities:

- Serotonergic Receptor Antagonism :

- Inhibition of Voltage-Gated Potassium Channels :

- Induction of Apoptosis in Cancer Cells :

- Antimicrobial Activity :

Table 1: Biological Activities of this compound

Case Study 1: Serotonergic Antagonism

A study conducted on this compound's interaction with serotonergic receptors revealed its potential to modulate neurochemical pathways associated with mood regulation. The findings suggest that this compound could be developed into a therapeutic agent for mood disorders, necessitating further clinical trials to evaluate efficacy and safety.

Case Study 2: Potassium Channel Inhibition

Research published in the European Journal of Medicinal Chemistry highlighted this compound's ability to inhibit voltage-gated potassium channels effectively. This property was explored in the context of cardiac health, where this compound's selective inhibition could lead to new treatments for arrhythmias without affecting other ion channels adversely .

Case Study 3: Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of apoptotic pathways, making it a candidate for further development as a chemotherapeutic agent .

Mécanisme D'action

Hymenidin exerts its effects primarily by antagonizing serotonergic receptors and inhibiting voltage-gated potassium channels. This dual action disrupts cellular signaling pathways, leading to various biological effects, including the induction of apoptosis in cancer cells . This compound selectively binds to FOXO1 DNA and reduces depolarization-induced elevation of cellular calcium, further contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Hymenidin is structurally similar to other marine alkaloids such as oroidin and clathrodin. These compounds share a pyrrole-2-aminoimidazole core and exhibit diverse biological activities . this compound’s unique bromine-containing pyrrole structure and its specific antagonistic action on serotonergic receptors distinguish it from its analogues .

Similar Compounds

Clathrodin: Exhibits similar biological activities to this compound, including apoptosis induction in cancer cells.

Dispacamide B and D: Analogues of this compound with potential antimalarial and antiprotozoal activities.

This compound’s unique combination of chemical structure and biological activities makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

Hymenidin is a marine alkaloid isolated from the sponge Hymeniacidon sp. and has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a bromine-containing pyrrole compound. Its structure has been elucidated through spectral data, confirming its unique properties that contribute to its biological effects. The compound's molecular formula is C₁₃H₁₃BrN₂, and it exhibits significant interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study evaluated its ability to induce apoptosis in human cancer cell lines, specifically HepG2 (hepatocellular carcinoma) and THP-1 (acute monocytic leukemia) cells. The findings revealed that this compound analogues induced apoptosis at low micromolar concentrations, highlighting their potential as anticancer agents. The most potent analogues had IC₅₀ values in the low micromolar range, indicating effective cytotoxicity against these cancer cells .

Antimicrobial Effects

This compound also demonstrates antimicrobial activity. It has been shown to inhibit microbial fouling and deter feeding by organisms such as the generalist shrimp Palaemon elegans. This suggests that this compound may play a role in the ecological interactions within marine environments .

Serotonergic Receptor Antagonism

A notable characteristic of this compound is its role as a serotonergic receptor antagonist. This activity suggests potential implications in treating disorders related to serotonin dysregulation, such as depression and anxiety disorders . The specific binding affinity and functional outcomes of this interaction are areas of ongoing research.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound, providing insights into its therapeutic potential:

- Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that this compound analogues could induce apoptosis in HepG2 and THP-1 cells at concentrations around 25 μM. This finding positions this compound as a candidate for further anticancer drug development .

- Microbial Inhibition : this compound was found to be effective against biofouling organisms, suggesting its utility in marine applications where microbial growth poses challenges .

- Serotonergic Activity : The antagonistic effects on serotonergic receptors indicate a promising avenue for research into mental health treatments. Further studies are needed to clarify the clinical relevance of these findings .

Data Table: Biological Activities of this compound

| Biological Activity | Target Organism/Cell Line | Effective Concentration (μM) | Mechanism of Action |

|---|---|---|---|

| Apoptosis Induction | HepG2 | 25 | Induction of apoptotic pathways |

| Apoptosis Induction | THP-1 | 25 | Induction of apoptotic pathways |

| Antimicrobial Activity | Palaemon elegans | Naturally occurring levels | Feeding deterrent and microbial inhibition |

| Serotonergic Receptor Antagonism | Human cells | Not specified | Blockade of serotonergic receptors |

Propriétés

IUPAC Name |

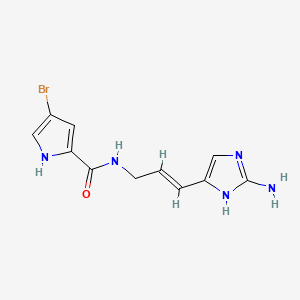

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJREOQCERRAME-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107019-95-4 | |

| Record name | Hymenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYMENIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.